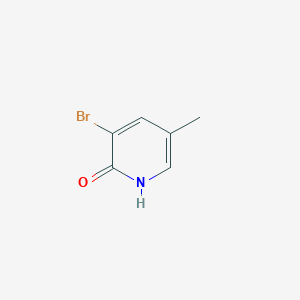

3-Bromo-2-hydroxy-5-methylpyridine

Overview

Description

3-Bromo-2-hydroxy-5-methylpyridine is a brominated derivative of hydroxypyridine, which is a class of compounds known for their interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and hydroxyl groups in the molecule allows for further functionalization and the formation of complex structures, making it a valuable intermediate in organic synthesis .

Synthesis Analysis

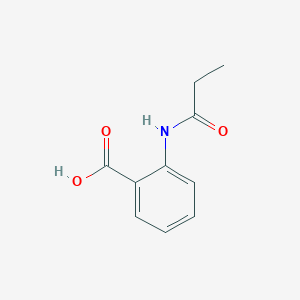

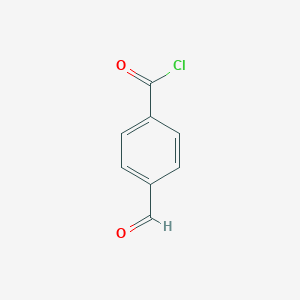

The synthesis of brominated pyridines can be achieved through various methods. For instance, the selective synthesis of brominated bipyridines has been reported through direct bromination of bipyridine hydrobromide salts or by radical decarboxylative bromination of corresponding acid chlorides . Another efficient synthesis approach for brominated pyridine derivatives involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, followed by regioselective methoxylation and bromination steps . Additionally, the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine has been described, showcasing the reactivity of bromine atoms in such compounds .

Molecular Structure Analysis

The molecular structure of brominated pyridines can be complex and is often determined using techniques such as single-crystal X-ray diffraction. For example, a Schiff base compound with a bromo and chloro substituent on a salicylidene amino moiety linked to a methylpyridine was characterized, revealing a nearly coplanar arrangement of the benzene and pyridine rings . Theoretical investigations using methods like Density Functional Theory (DFT) and Hartree-Fock (HF) have been employed to optimize the molecular structures of brominated hydroxypyridines, calculate molecular electrostatic potentials, and analyze frontier orbital gaps .

Chemical Reactions Analysis

Brominated pyridines can undergo various chemical reactions due to the presence of reactive sites. For instance, 3-hydroxypyridine can participate in 1,3-dipolar and Michael additions, which can be thermally reversed, leading to the preparation of brominated derivatives . The reactivity of bromine atoms in these compounds allows for the preparation of diverse derivatives, as demonstrated by the synthesis of multiple bromoderivatives of 3-hydroxypyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-hydroxy-5-methylpyridine and its derivatives can be studied using various spectroscopic techniques and computational methods. The thermodynamic functions of these compounds can be reported using spectroscopic data and statistical methods, revealing correlations with temperature . The molecular docking studies can also provide insights into the biological activity of these molecules as potential bromodomain inhibitors, with calculations of minimum binding energies with targeted receptors .

Scientific Research Applications

Synthesis of Complex Ligands : The synthesis of mono-, bis-, and tris-tridentate ligands based on 5'-substituted-2,2'-bipyridine-6-carboxylic acid utilizes a building block closely related to 3-Bromo-2-hydroxy-5-methylpyridine. These ligands are particularly well-suited for the complexation of lanthanide(III) cations, showcasing the compound's role in creating intricate chemical structures for potential applications in materials science and catalysis (Charbonnière, Weibel, & Ziessel, 2001).

Halogen Atom Migration Studies : Research into the migration of halogen atoms in halogeno-derivatives of 2,4-dihydroxypyridine, which are structurally related to 3-Bromo-2-hydroxy-5-methylpyridine, provides insights into the reactivity and transformation of such compounds under various conditions. This knowledge is crucial for understanding the chemical behavior of halogenated pyridines in synthetic pathways (Hertog & Schogt, 2010).

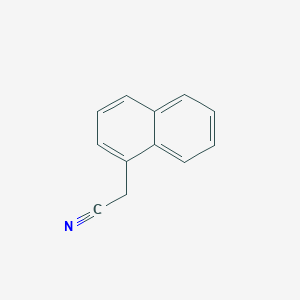

Novel Pyridine Derivatives via Suzuki Cross-Coupling : A study on the efficient synthesis of novel pyridine-based derivatives through the Suzuki cross-coupling reaction of commercially available precursors demonstrates the utility of 3-Bromo-2-hydroxy-5-methylpyridine in creating biologically active compounds. This research highlights the compound's role in the development of new materials with potential applications in medicine and materials science (Ahmad et al., 2017).

Crystal Structure Analysis : The synthesis and crystal structure analysis of Schiff base compounds derived from 3-Bromo-2-hydroxy-5-methylpyridine reveal its importance in forming compounds with significant antibacterial activities. This application underscores the potential of such compounds in the design of new antimicrobial agents (Wang et al., 2008).

Bromodomain Ligand Discovery : The identification of 3-amino-2-methylpyridine derivatives as ligands for the BAZ2B bromodomain through automatic docking illustrates the potential of compounds related to 3-Bromo-2-hydroxy-5-methylpyridine in drug discovery and molecular biology research. These findings pave the way for the development of novel therapeutics targeting epigenetic regulators (Marchand, Lolli, & Caflisch, 2016).

Mechanism of Action

Safety and Hazards

3-Bromo-2-hydroxy-5-methylpyridine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes .

Future Directions

properties

IUPAC Name |

3-bromo-5-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-2-5(7)6(9)8-3-4/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBRMXVUQOVORD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395569 | |

| Record name | 3-Bromo-2-hydroxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-hydroxy-5-methylpyridine | |

CAS RN |

17282-02-9 | |

| Record name | 3-Bromo-2-hydroxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-hydroxy-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)

![3-[Ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile](/img/structure/B90685.png)